CCT241736 is a novel compound under investigation primarily for its potential as a treatment for acute myeloid leukemia (AML). It acts as a dual inhibitor of fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are critical in the regulation of cell division and proliferation. The compound has shown significant efficacy in preclinical studies, particularly against FLT3-ITD and FLT3-TKD mutations associated with drug resistance in AML patients. Its unique profile suggests it could be a promising candidate for patients who have not responded to existing therapies, such as quizartinib .
The synthesis of CCT241736 involves a multi-step process that typically includes the formation of key intermediates through various organic reactions. A notable approach is the use of urea linkages to construct the core structure of the compound. The synthetic pathway may include:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are typically used to confirm the identity and purity of the synthesized compound.
The molecular structure of CCT241736 features an imidazo[4,5-b]pyridine core with substituents that enhance its interaction with target kinases. The specific arrangement of atoms allows for effective binding within the ATP-binding sites of both FLT3 and Aurora kinases.
The structural characteristics enable CCT241736 to exhibit selectivity towards its targets while minimizing off-target effects .
CCT241736 undergoes various chemical reactions that are critical for its biological activity. These include:
In vitro studies have demonstrated that CCT241736 has a low intrinsic clearance rate in human liver microsomes, indicating a favorable pharmacokinetic profile. This property suggests that it may maintain therapeutic levels longer than compounds with higher clearance rates .
CCT241736 functions by simultaneously inhibiting FLT3 and Aurora kinases, leading to:
Preclinical models have shown significant tumor growth inhibition when treated with CCT241736, reinforcing its potential as an effective therapeutic agent against resistant forms of AML .
Relevant data indicate that CCT241736 does not significantly inhibit major cytochrome P450 isoforms or hERG channels, suggesting a low potential for drug-drug interactions .
CCT241736 is primarily being investigated for its application in treating acute myeloid leukemia, particularly forms resistant to existing therapies. Its dual inhibitory action offers a novel approach to overcoming resistance mechanisms associated with FLT3 mutations.
Additionally, ongoing research aims to explore its efficacy in combination therapies and its potential use against other malignancies characterized by similar kinase dysregulation patterns .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3